molecular formula C7H3ClF3N3 B8689969 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine

2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine

Cat. No.: B8689969
M. Wt: 221.57 g/mol
InChI Key: RAKSJQSECOCJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its unique structural characteristics and broad spectrum of bioactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine typically involves the use of 2-chloro-3-nitropyridine as a starting material. The process includes a nucleophilic substitution reaction where the halogen in the pyridine ring is activated by the nitro group. This is followed by the reduction of the nitro group to form 2,3-diaminopyridine. The final step involves cyclization to form the imidazo[4,5-b]pyridine scaffold .

Industrial Production Methods: Industrial production methods often utilize environmentally benign solvents and catalysts to enhance the efficiency and sustainability of the synthesis process. For example, the use of H2O-IPA as a green solvent has been demonstrated to be effective in the tandem sequence of reactions required to produce functionalized imidazo[4,5-b]pyridines .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Commonly involves the substitution of the chlorine atom with different nucleophiles.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Cyclization: Formation of the imidazo[4,5-b]pyridine ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized imidazo[4,5-b]pyridine derivatives, which can be further modified for specific applications .

Comparison with Similar Compounds

    Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.

    Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in drugs like ambien and miroprofen.

Uniqueness: 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H,(H,12,13,14)

InChI Key

RAKSJQSECOCJCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-trifluoromethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one from step (c) above (161 mg, 0.789 mmol) in POCl3 (5 mL) was heated at 95° C. for 16 h. The reaction mixture was cooled to room temperature, the solvent was removed in vacuo and the resulting oily residue was purified by silica gel column chromatography, eluting with EtOAc/hexane (1:3) to give the title compound as a light-yellow solid. MS (ESI positive ion) m/z: 222 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.